AT2R/AT1R Selectivity: Olodanrigan Exhibits >10,000-Fold Discrimination vs. ~39-Fold for rac-Olodanrigan
Olodanrigan (S-enantiomer EMA401) demonstrates >10,000-fold selectivity for AT2R over AT1R in cloned rat receptor binding assays [1]. In contrast, the racemic mixture rac-Olodanrigan (EMA400) exhibits only ~39-fold selectivity, with AT1R IC50 of 2,918 nM vs. 408,000 nM for Olodanrigan . The AT1R cross-reactivity of the racemate is approximately 7.2-fold higher than the enantiopure form.
| Evidence Dimension | AT2R/AT1R selectivity ratio (calculated from IC50 values) |
|---|---|
| Target Compound Data | >10,000-fold selectivity (AT2R IC50 = 39.5 nM; AT1R IC50 = 408,000 nM) |
| Comparator Or Baseline | rac-Olodanrigan: ~39-fold selectivity (AT2R IC50 = 75.2 nM; AT1R IC50 = 2,918 nM) |
| Quantified Difference | Selectivity ratio improvement: >256-fold higher selectivity for Olodanrigan; AT1R potency reduction: 140-fold lower AT1R affinity |
| Conditions | Cloned rat AT2R and AT1R radioligand binding assays; N=3-4 separate experiments performed in duplicate |
Why This Matters
The >250-fold higher selectivity reduces AT1R-mediated confounding effects in cardiovascular or renal co-culture systems by over two orders of magnitude.
- [1] Smith MT, Wyse BD, Edwards SR. Small molecule angiotensin II type 2 receptor (AT2R) antagonists as novel analgesics for neuropathic pain: Comparative pharmacokinetics, radioligand binding, and efficacy in rats. Pain Med. 2013;14(5):692-705. Table 1: Cloned rat receptors data. View Source
